molecular formula C12H8ClN3 B8467238 3-Chlorobenzo[f][1,7]naphthyridin-5-amine

3-Chlorobenzo[f][1,7]naphthyridin-5-amine

Cat. No.: B8467238
M. Wt: 229.66 g/mol
InChI Key: UQGCWRAPSQIRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorobenzo[f][1,7]naphthyridin-5-amine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

3-chlorobenzo[f][1,7]naphthyridin-5-amine

InChI

InChI=1S/C12H8ClN3/c13-10-6-5-8-7-3-1-2-4-9(7)15-12(14)11(8)16-10/h1-6H,(H2,14,15)

InChI Key

UQGCWRAPSQIRHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butoxycarbonylamino)phenylboronic acid (1.0 eq.) and 3-bromo-6-chloropicolinonitrile (from step 2) (1.0 eq.) in toluene (0.44 M) was mixed with tetrakis(triphenyl-phosphine)palladium (5 mol %) and 2N aqueous potassium carbonate solution (2.0 eq.). The reaction was heated to 100° C. and stirred overnight. After cooling to ambient temperature, the reaction content was diluted with 2% methanol in dichloromethane and water. The two phases were separated, and the aqueous layer was extracted twice with 2% methanol in dichloromethane. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude product was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-50% ethyl acetate in hexane to give a solid, which was then triturated in 10% ethyl acetate in hexane to give 3-chlorobenzo[f][1,7]naphthyridin-5-amine. 1H NMR (acetone d-6): δ 9.10 (d, 1H), 8.45 (d, 1H), 7.89 (d, 1H), 7.58-7.65 (m, 2H), 7.35-7.39 (dd, 1H), 6.67 (br, 2H). LRMS [M+H]=230.1
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